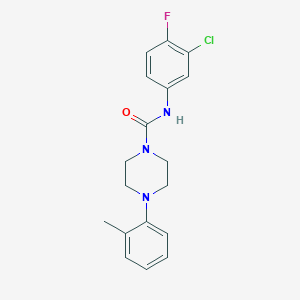
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide, also known as Bromophenylacetoxydimethylamide (BPADMA), is a synthetic compound that belongs to the class of benzamide derivatives. BPADMA has been extensively studied in the field of medicinal chemistry due to its potential applications in the development of new drugs.
Mecanismo De Acción
The mechanism of action of BPADMA is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BPADMA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
BPADMA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. BPADMA has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, BPADMA has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPADMA has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. BPADMA has also been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of BPADMA is that its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on BPADMA. One direction is to further elucidate its mechanism of action. This could involve studying the effects of BPADMA on specific enzymes and signaling pathways that are involved in cancer and inflammation. Another direction is to study the potential use of BPADMA as a drug for the treatment of cancer and inflammatory diseases. This could involve testing the efficacy and safety of BPADMA in animal models and clinical trials. Finally, it may be possible to modify the structure of BPADMA to improve its activity and selectivity against specific types of cancer cells or inflammatory targets.
Métodos De Síntesis
BPADMA can be synthesized by the reaction of 2-bromophenylacetic acid with thionyl chloride, followed by the addition of 2-methoxy-3-methylbenzoyl chloride. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BPADMA has been studied for its potential applications in the development of new drugs. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. BPADMA has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-5-7-11(14(10)19-2)15(18)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
HGRVVTKHOFJVQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)








![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)
![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)